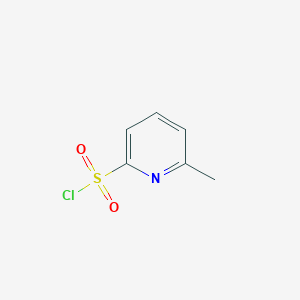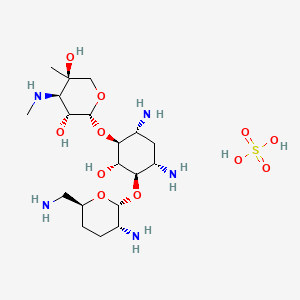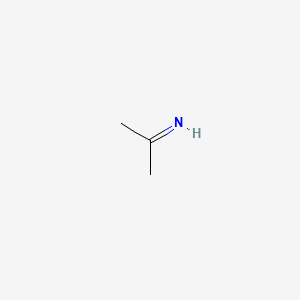
Carbonochloridic acid, 1,1-dimethylpropyl ester
Vue d'ensemble
Description
Carbonochloridic acid, 1,1-dimethylpropyl ester is an organic compound with the molecular formula C6H11ClO2. It is known for its unique chemical properties and is used in various scientific and industrial applications. This compound is characterized by its ester functional group and the presence of a chlorine atom, which makes it reactive in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbonochloridic acid, 1,1-dimethylpropyl ester can be synthesized through the esterification of carbonochloridic acid with 1,1-dimethylpropanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the ester product from the reaction mixture.
Analyse Des Réactions Chimiques
Types of Reactions
Carbonochloridic acid, 1,1-dimethylpropyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Hydrolysis: Acidic hydrolysis involves the use of strong acids like hydrochloric acid, while basic hydrolysis uses bases such as sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used, depending on the desired transformation.
Major Products Formed
Substitution Reactions: Various substituted esters and derivatives.
Hydrolysis: 1,1-dimethylpropanol and carbonochloridic acid.
Oxidation and Reduction: Depending on the reagents used, different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
Carbonochloridic acid, 1,1-dimethylpropyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various esters and derivatives.
Biology: Employed in biochemical studies to investigate enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of ester-based prodrugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Carbonochloridic acid, 1,1-dimethylpropyl ester involves its reactivity as an ester. The ester group can undergo nucleophilic attack, leading to the formation of various products depending on the reaction conditions. The chlorine atom also plays a crucial role in substitution reactions, where it can be replaced by other nucleophiles.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbonochloridic acid, 1,1-dimethylbutyl ester
- Carbonochloridic acid, 1,1-dimethylpentyl ester
- Carbonochloridic acid, 1,1-dimethylhexyl ester
Uniqueness
Carbonochloridic acid, 1,1-dimethylpropyl ester is unique due to its specific molecular structure, which imparts distinct reactivity and properties. Compared to its analogs, it may exhibit different reactivity patterns and applications, making it valuable in specific chemical and industrial processes.
Propriétés
IUPAC Name |
2-methylbutan-2-yl carbonochloridate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-4-6(2,3)9-5(7)8/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAINPOVVPZLBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80567580 | |
| Record name | 2-Methylbutan-2-yl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80567580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3794-80-7 | |
| Record name | 2-Methylbutan-2-yl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80567580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3395304.png)

![5-Benzyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B3395317.png)





